molecular formula C17H16ClN5O B2939109 1-(5-chloro-2-methylphenyl)-5-methyl-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 950230-97-4

1-(5-chloro-2-methylphenyl)-5-methyl-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2939109
CAS No.: 950230-97-4
M. Wt: 341.8
InChI Key: VZFGNOMOPVUVOS-UHFFFAOYSA-N
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Description

1-(5-chloro-2-methylphenyl)-5-methyl-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide (CAS Number: 950230-97-4) is a high-purity chemical reagent supplied for non-human research applications. This compound features a complex molecular structure with a 1,2,3-triazole core, a distinguishing scaffold in medicinal chemistry known for its diverse biological activities and role in constructing novel therapeutic agents . The structure integrates a 5-chloro-2-methylphenyl group at the 1-position of the triazole ring and a carboxamide linker connected to a 3-pyridinylmethyl moiety, resulting in the molecular formula C 17 H 16 ClN 5 O and a molecular weight of 341.79 g/mol . This compound is of significant interest in scientific research, particularly within drug discovery. The 1,2,3-triazole-4-carboxamide motif is a recognized pharmacophore present in compounds undergoing preclinical studies for various biological activities, including anticancer properties . Furthermore, nitrogen-containing heterocycles like the triazole and pyridine rings in this compound are fundamental structural components in many pharmacologically active agents . Researchers can utilize this molecule as a key intermediate or building block in the synthesis of more complex molecules, or as a candidate for screening against biological targets in assays. It is available in multiple quantities, including 1mg, 2mg, and 20mg options, with a guaranteed purity of 90% or higher . This product is intended for research purposes only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

1-(5-chloro-2-methylphenyl)-5-methyl-N-(pyridin-3-ylmethyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN5O/c1-11-5-6-14(18)8-15(11)23-12(2)16(21-22-23)17(24)20-10-13-4-3-7-19-9-13/h3-9H,10H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZFGNOMOPVUVOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2C(=C(N=N2)C(=O)NCC3=CN=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(5-chloro-2-methylphenyl)-5-methyl-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from diverse research studies.

The molecular formula of the compound is C17H16ClN5OC_{17}H_{16}ClN_{5}O with a molecular weight of 341.8 g/mol. The structure incorporates a triazole ring, which is known for its biological activity.

PropertyValue
Molecular FormulaC₁₇H₁₆ClN₅O
Molecular Weight341.8 g/mol
CAS Number950230-97-4

Synthesis

The synthesis of this compound typically involves the coupling of various precursors through click chemistry methods. The triazole moiety can be synthesized via the reaction of azides with alkynes under mild conditions, which is a hallmark of triazole synthesis.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of triazole derivatives. The compound has been evaluated against various cancer cell lines:

  • MCF-7 (Breast Cancer) : Exhibited significant antiproliferative activity with an IC50 value indicating effective inhibition.
  • HCT-116 (Colorectal Cancer) : Similar results were observed, suggesting a broad spectrum of activity across different cancer types.

In one study, derivatives containing the triazole ring showed IC50 values ranging from 1.1 μM to 4.76 μM against various cancer cell lines, outperforming standard drugs like doxorubicin and 5-fluorouracil in terms of cytotoxicity . The mechanism of action often involves the induction of apoptosis through mitochondrial pathways, characterized by increased reactive oxygen species (ROS) levels and subsequent activation of caspases .

Antimicrobial Activity

The antimicrobial properties have also been explored. The compound demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest that the compound could be developed as an antimicrobial agent .

The biological activities are attributed to several mechanisms:

  • Apoptosis Induction : The compound increases ROS levels leading to mitochondrial dysfunction and activation of apoptotic pathways.
  • Enzyme Inhibition : Inhibition of thymidylate synthase has been noted in related compounds, contributing to their anticancer effects .
  • Antimicrobial Action : The disruption of bacterial cell membranes and interference with metabolic pathways have been proposed as mechanisms for its antimicrobial activity.

Case Studies

Several case studies highlight the efficacy of triazole derivatives:

  • A study involving a series of triazole compounds reported that those with electron-withdrawing groups exhibited enhanced anticancer activity compared to their electron-donating counterparts .
  • Another investigation into similar compounds revealed that modifications at the phenyl ring significantly influenced both anticancer and antimicrobial activities .

Comparison with Similar Compounds

Key Observations :

  • Aromatic Substitution : The target’s 5-chloro-2-methylphenyl group differs from analogs with 3-chloro-4-methylphenyl () or 2-chlorophenyl (). These variations influence steric bulk and electronic effects (e.g., chloro’s electron-withdrawing nature) .
  • Amide Substituents: Pyridin-3-ylmethyl in the target contrasts with phenethyl () or dimethylamino-benzyl () groups. Pyridine’s nitrogen may enhance solubility and receptor binding compared to purely hydrocarbon chains .

Physicochemical Properties

Property Target Compound (Pyrazole Analogue) (Triazole Analogue) (Triazole Analogue)
Molecular Weight (g/mol) ~360–370 481.8 340.8 432.9
Melting Point (°C) Not reported Not reported Not reported Not reported
Calculated logP ~3.5 (estimated) ~4.2 (CF3 group increases lipophilicity) ~3.1 ~3.8
Solubility Moderate (pyridine enhances aqueous solubility) Likely low (CF3, chloro groups) Low (hydrocarbon substituents) Moderate (dimethylamino group)

Notes:

  • The trifluoromethyl group in increases lipophilicity (logP ~4.2) compared to the target’s methyl group (logP ~3.5) .
  • Pyridinyl substituents (target, –14) improve solubility via hydrogen bonding, whereas purely aromatic amides () reduce it .

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